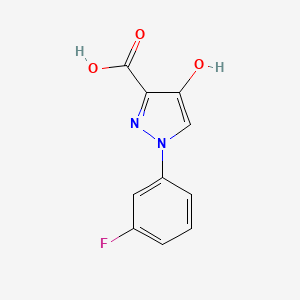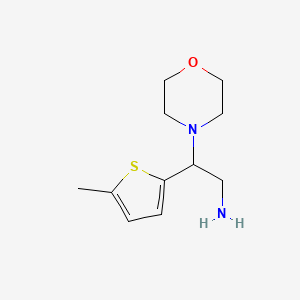
Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid
Übersicht
Beschreibung
“(2R,3S)-Boc-3-phenylisoserine” is a building block for the synthesis of taxol . It has a molecular weight of 281.31 and a chemical formula of C₁₄H₁₉NO₅ .
Molecular Structure Analysis
The molecular structure of “(2R,3S)-Boc-3-phenylisoserine” can be represented by the formula C₁₄H₁₉NO₅ . For a similar compound, “(2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane”, the molecular formula is C₁₅H₂₁NO₃ .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,3S)-Boc-3-phenylisoserine” include a molecular weight of 281.31, a chemical formula of C₁₄H₁₉NO₅, and a storage temperature of less than -15°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Fluorinated Amino Acids for 19F NMR: The synthesis of fluorinated amino acids, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which can be protected with Boc, offers a unique approach to probe peptides using 19F NMR. These compounds exhibit distinct conformational preferences and enhance the sensitivity of peptides in NMR studies, suggesting potential applications in structural biology and medicinal chemistry (Tressler & Zondlo, 2014).
Protective Group Chemistry
- BOC as a Protecting Agent: Research comparing protecting methods for amino groups in amino acid derivatives highlights the efficacy of BOC (Di-tert-butyl dicarbonate) for its higher yield and selective protection capabilities, which are crucial in peptide synthesis and modifications of amino acids (Zhao, Wang, & Liu, 2014).
Advanced Materials and Sensing
- Fluorescence Turn-On Probes: A novel study on BODIPY-based fluorescent probes synthesized from amino acids, including those protected by BOC, showcases the development of selective sensors for cysteine and homocysteine over glutathione. These findings have implications for biochemical sensing and imaging within living cells, offering new tools for biomedical research (Wang, Wei, Li, & Xie, 2018).
Catalysis and Synthesis
- N-Amination and NH-Boc Transfer: The use of N-Boc-O-tosyl hydroxylamine for N-amination of amino acids and derivatives provides an efficient NH-Boc transfer method. This technique facilitates the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids, useful for preparing modified peptides and heterocyclic compounds, highlighting the versatility of Boc in synthetic organic chemistry (Baburaj & Thambidurai, 2012).
Polymer Science
- Hyperbranched and Star Architectures: The design and synthesis of amino acid-based hyperbranched polymers through RAFT polymerization demonstrate the integration of Boc-protected amino acids into complex polymer architectures. These materials exhibit pH-responsive behaviors, which can be tuned for applications in drug delivery and responsive materials (Roy & De, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10(21-11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIQBZERDZIIX-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)


![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)



![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)

![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)
